L-α-磷脂酰肌醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysophosphatidylinositol (LPI, lysoPI), or L-α-lysophosphatidylinositol, is an endogenous lysophospholipid and endocannabinoid neurotransmitter . LPI, along with its 2-arachidonoyl- derivative, 2-arachidonoyl lysophosphatidylinositol (2-ALPI), have been proposed as the endogenous ligands of GPR55 . It is a phospholipid membrane component and a precursor of inositol phosphates .

Synthesis Analysis

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as regulators of key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . The synthetic strategy developed involves a key enzymatic desymmetrisation step using Lipozyme TL-IM® . Phosphatidylinositol-4,5-bisphosphate (PtdIns-4,5-P2), a key molecule in the phosphoinositide signaling pathway, was thought to be synthesized exclusively by phosphorylation of PtdIns-4-P at the D-5 position of the inositol ring .Molecular Structure Analysis

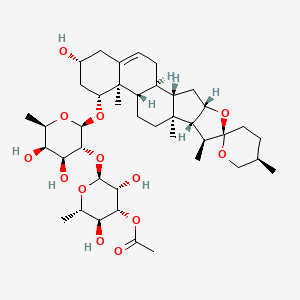

L-α-PHOSPHATIDYLINOSITOL has a molecular formula of C45H87O13P, an average mass of 867.138 Da, and a monoisotopic mass of 866.588440 Da . Phosphatidylinositol and its various metabolites and relevant enzymes can be located and operate within different membrane regions in cells .Chemical Reactions Analysis

Phosphoinositides are low abundance cellular membrane lipids generated by phosphorylation on the inositol headgroup of phosphatidylinositol . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to the generation of the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .Physical And Chemical Properties Analysis

Phosphatidylinositol is a phosphoglyceride, containing inositol as a cyclohexanol head group . The product is soluble (10 mg/ml) in chloroform:methanol:water:1N HCl (20:10:1:1, v/v/v/v). It is also soluble in water (5 mg/ml), yielding a slightly hazy, faint yellow solution, indicating that 5 mg/ml is near the upper limits of solubility in water .科学研究应用

1. 在自噬和蛋白水解中的作用

L-α-磷脂酰肌醇通过其衍生物和与酶的相互作用,在自噬中发挥着关键作用,自噬是一种细胞降解过程。已显示磷脂酰肌醇 3 激酶抑制剂(如沃莫霉素和 LY294002)强烈抑制大鼠肝细胞中的蛋白水解,表明磷脂酰肌醇 3 激酶在自噬和蛋白水解中具有重要性 (Blommaart 等人,1997)。

2. 磷酸化和细胞调节

磷脂酰肌醇,包括 L-α-磷脂酰肌醇,经过磷酸化形成各种磷酸肌醇,对于调节细胞增殖、存活、细胞骨架组织和囊泡运输等细胞过程至关重要。这受磷酸肌醇激酶调节,突出了该化合物在细胞调节中的重要作用 (Fruman 等人,1998)。

3. 参与脂肪酸掺入

L-α-磷脂酰肌醇还参与将多不饱和脂肪酸掺入自身。这一过程在秀丽隐杆线虫中至关重要,其中一个特定基因 mboa-7 对于将这些脂肪酸掺入磷脂酰肌醇是必需的 (Lee 等人,2007)。

4. 在癌症和治疗靶向中的作用

与磷脂酰肌醇相关的酶(如 PI3K)的突变和改变与多种癌症的发生和进展有关。这使得磷脂酰肌醇及其相关途径成为癌症治疗的潜在靶点 (Samuels 等人,2004)。

5. 磷酸肌醇在细胞功能中的转化

L-α-磷脂酰肌醇通过转化成不同的磷酸肌醇,在包括膜运输在内的各种细胞功能中发挥着重要作用。这种转化对于内体-溶酶体通路至关重要,并且在肌病和神经病等疾病中具有影响 (Robinson & Dixon,2006)。

作用机制

The PI3K pathway is deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells . Phosphatidylinositol-specific phospholipase C (PI-PLC) catalyzes the cleavage of the P-O bond in phosphatidylinositol and its several phosphorylated congeners via intramolecular nucleophilic attack of the 2-hydroxyl group of inositol on the phosphorus atom to produce .

安全和危害

未来方向

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as key regulators of multiple sub-cellular processes such as membrane transport, cytoskeletal function, and signaling in eukaryotic cells . The study of inositol compounds continues to uncover new insights into cellular processes . These findings not only provide valuable insights for future research on the involvement of phosphoinositides in kidney pathophysiology, but also propose the use of the identified optimal matrices, particularly DAN and DHA, as the preferred choices for enhanced detection and mapping of these lipid species in future studies .

属性

| { "Design of the Synthesis Pathway": "The synthesis of L-A-PHOSPHATIDYLINOSITOL can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the coupling of myo-inositol with a phosphatidic acid derivative, followed by deprotection of the inositol hydroxyl groups to yield the final product.", "Starting Materials": [ "Myo-inositol", "Phosphatidic acid derivative", "Protecting groups (e.g. TBDMS, TBDPS, TBDMSi, TBDPSi)" ], "Reaction": [ "Protection of inositol hydroxyl groups using TBDMS or TBDPS", "Coupling of myo-inositol with phosphatidic acid derivative using DCC or EDC as coupling reagents", "Deprotection of TBDMS or TBDPS groups using TBAF or HF to yield L-A-PHOSPHATIDYLINOSITOL" ] } | |

CAS 编号 |

119943-95-2 |

分子式 |

C17H25NO5 |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)